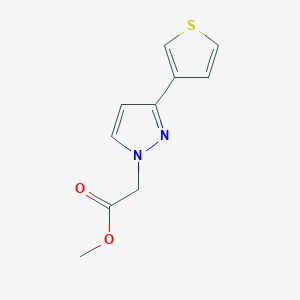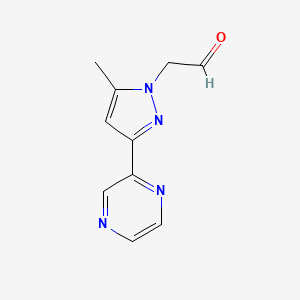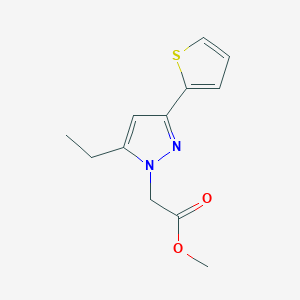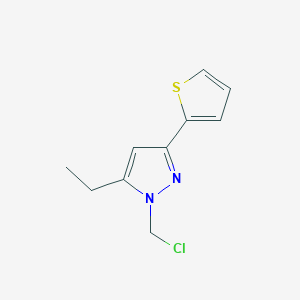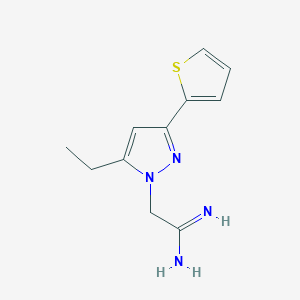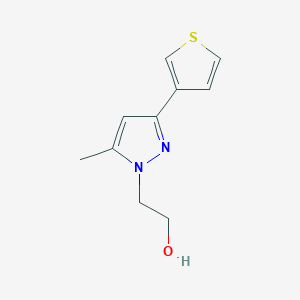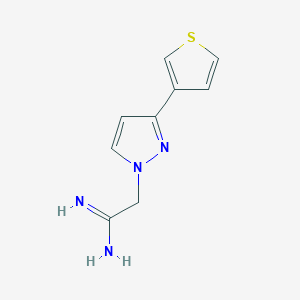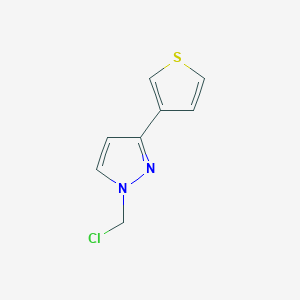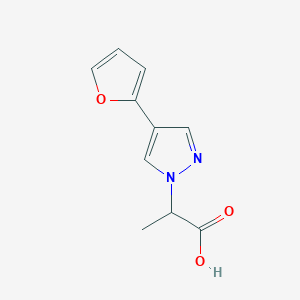
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)propanoic acid
Overview
Description
The compound “®-2-Amino-3-(furan-2-yl)propanoic acid” is similar to the one you’re asking about . It has potential applications in the treatment of neurological and inflammatory disorders, as well as in the development of novel drugs for cancer therapy.
Synthesis Analysis
A study discusses the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives . The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Molecular Structure Analysis
The molecular structure of a similar compound, 2-Furanpropionic acid, has been analyzed . The molecular formula is C7H8O3, with an average mass of 140.137 Da and a monoisotopic mass of 140.047348 Da .Chemical Reactions Analysis
The reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Furanpropionic acid, have been analyzed . The compound is a solid at room temperature .Scientific Research Applications
Catalytic Synthesis and Antioxidant Properties : A study by Prabakaran, Manivarman, & Bharanidharan (2021) explores the catalytic synthesis of novel chalcone derivatives, including compounds structurally similar to 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)propanoic acid. These compounds demonstrated potent antioxidant properties, confirmed through in vitro studies and molecular docking analysis (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis and Antimicrobial Evaluation : El-Wahab et al. (2011) conducted research on the synthesis of naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, which are structurally related to this compound. These derivatives showed promising effects against Gram-positive and negative bacteria and fungi, indicating their potential as antimicrobial agents (El-Wahab et al., 2011).
Crystal Structure Analysis : Borisova et al. (2016) studied the stereochemical peculiarities of compounds structurally similar to the targeted compound through X-ray structural analysis. This research provided insights into the molecular configuration and potential applications in synthesis (Borisova et al., 2016).
Chitosan Schiff Bases Synthesis : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, structurally akin to the compound , and reacted them with chitosan to form Schiff bases. These new compounds exhibited antimicrobial activity against various bacteria and fungi, underscoring their biomedical application potential (Hamed et al., 2020).
Molecular Docking for Antibacterial Activity : Sultan et al. (2021) synthesized a series of pyrazoline derivatives, including compounds similar to this compound, and conducted molecular docking studies. These compounds showed moderate to good antibacterial activity, highlighting their potential in developing new antibacterial agents (Sultan et al., 2021).
Esterification and Transesterification in Ionic Liquids : Vidya and Chadha (2010) compared the Pseudomonas cepacia lipase-catalyzed esterification of 3-(furan-2-yl) propanoic acid and its transesterification in various ionic liquids. This research is significant for understanding the enzymatic processes involving furan-2-yl propanoic acid derivatives (Vidya & Chadha, 2010).
Safety and Hazards
Future Directions
Biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are considered platform chemicals . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . This suggests that there could be potential future directions in the study and application of furan derivatives.
properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(10(13)14)12-6-8(5-11-12)9-3-2-4-15-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPRTQWAYPASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




